molecular formula C5H9ClN2 B6604346 2-(1-aminocyclopropyl)acetonitrile hydrochloride CAS No. 2113187-62-3

2-(1-aminocyclopropyl)acetonitrile hydrochloride

Cat. No.: B6604346
CAS No.: 2113187-62-3
M. Wt: 132.59 g/mol
InChI Key: JOUMRDFGKKBKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-aminocyclopropyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2·HCl It is known for its unique structure, which includes a cyclopropyl ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclopropyl)acetonitrile hydrochloride typically involves the reaction of cyclopropylamine with acetonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocyclopropyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

2-(1-aminocyclopropyl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclopropyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl ring and nitrile group play crucial roles in its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl ring but lacks the nitrile group.

    Acetonitrile: Contains the nitrile group but lacks the cyclopropyl ring.

    2-(1-aminocyclopropyl)ethanol: Similar structure with an alcohol group instead of a nitrile.

Uniqueness

2-(1-aminocyclopropyl)acetonitrile hydrochloride is unique due to the combination of the cyclopropyl ring and nitrile group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-aminocyclopropyl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-4-3-5(7)1-2-5;/h1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUMRDFGKKBKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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